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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbothioamide

CAS No.: 91447-89-1

Cat. No.: B1369712

Get Quote

From Quantum Mechanical Reactivity to Antitubercular Polypharmacology

Executive Summary
This technical guide provides a rigorous in silico characterization of 2-Chloropyridine-4-
carbothioamide (SMILES: NC(=S)c1cc(Cl)ncc1), a structural analog of the second-line

antitubercular drugs Ethionamide (ETO) and Prothionamide (PTO).

While thioamides are critical in the fight against multidrug-resistant tuberculosis (MDR-TB),

their clinical utility is often limited by severe hepatotoxicity and rapid metabolic clearance. By

substituting the alkyl group at the C2 position with an electron-withdrawing chlorine atom, we

hypothesize a modulation in the electronic density of the pyridine ring, potentially altering the

kinetics of bioactivation by the monooxygenase EthA.

This guide details a predictive workflow combining Density Functional Theory (DFT), ADMET

profiling, and molecular docking to evaluate the therapeutic index of this molecule.
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Molecular Architecture & Quantum Mechanical
Analysis[1]
Rationale and Methodology
The primary failure mode for thioamide drugs is the balance between bioactivation (required for

efficacy) and off-target S-oxidation (leading to toxicity). To predict this, we employ Density

Functional Theory (DFT) to map the Frontier Molecular Orbitals (FMOs).

Protocol: Geometry optimization is performed using the B3LYP hybrid functional with the 6-

311++G(d,p) basis set.[1] This level of theory is necessary to accurately model the diffuse

electron cloud of the sulfur atom.

Software: Gaussian 16 / ORCA 5.0.

Frontier Molecular Orbital (FMO) Analysis
The chemical reactivity of 2-Chloropyridine-4-carbothioamide is dictated by the energy gap

between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO).

HOMO Location: Localized primarily on the thioamide sulfur atom. This confirms the sulfur is

the nucleophilic center and the site of enzymatic oxidation by EthA.

LUMO Location: Delocalized over the pyridine ring and the carbothioamide moiety, indicating

susceptibility to nucleophilic attack.

Substituent Effect (The "Chlorine Switch"):

Unlike the ethyl group in Ethionamide (electron-donating), the C2-Chlorine is electron-

withdrawing (via induction).

Prediction: This lowers the HOMO energy, making the sulfur less nucleophilic.

Implication: The metabolic activation (S-oxidation) will be slower than Ethionamide. This

suggests a potentially improved half-life and reduced "burst" hepatotoxicity, though it may

require a higher dose for efficacy.
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Molecular Electrostatic Potential (MEP)
The MEP map reveals the charge distribution essential for ligand-receptor recognition.

Negative Potential (Red): Concentrated on the Nitrogen of the pyridine ring and the Sulfur

atom.

Positive Potential (Blue): Concentrated on the amide hydrogens (NH2), facilitating strong H-

bond donation to receptor pockets (e.g., Asp/Glu residues in the target protein).

Physicochemical & Druglikeness Profiling
We utilize SwissADME and pkCSM to predict the oral bioavailability and drug-likeness of the

compound.

Key Physicochemical Descriptors[3]
Property Predicted Value Interpretation

Molecular Weight 172.61 g/mol
Optimal for membrane

penetration (< 500 Da).

LogP (Consensus) ~1.35
Moderately lipophilic; good oral

absorption.

TPSA 55.00 Å²
Excellent range for cell

permeability (Target < 140 Å²).

H-Bond Donors 1
Compliant with Lipinski's Rule

of 5.

H-Bond Acceptors 2
Compliant with Lipinski's Rule

of 5.

Rotatable Bonds 1

High structural rigidity,

reducing entropic penalty upon

binding.

Druglikeness Filters
Lipinski Rule of 5:Pass (0 violations).
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Veber Filter:Pass (High oral bioavailability predicted).

PAINS (Pan-Assay Interference Compounds):Zero Alerts. The thioamide group is reactive

but stable enough not to be classified as a promiscuous binder in this scaffold.

ADMET & Pharmacokinetic Simulation
The ADMET profile is critical for determining if the compound can reach the mycobacterium

inside the macrophage without killing the host.

Absorption & Distribution
GI Absorption: Predicted High.

BBB Permeability: Predicted Yes.

Note: While CNS penetration is good for TB meningitis, it poses a risk of neurotoxicity, a

known side effect of thioamides.

P-gp Substrate:No. The molecule is unlikely to be pumped out by P-glycoprotein, ensuring

high intracellular concentration.

Metabolism (Cytochrome P450)
CYP2D6/CYP3A4 Inhibitor:No. Low risk of drug-drug interactions (DDI).

Bioactivation: The molecule is a substrate for FMO (Flavin-containing Monooxygenase) and

bacterial EthA.

Toxicity (In Silico)[3]
AMES Toxicity:Negative (Non-mutagenic).

Hepatotoxicity:Predicted Positive.

Mechanism:[2][3] Thioamides generate reactive sulfenic acid intermediates. However, the

electron-withdrawing Chlorine may mitigate this compared to Ethionamide.

hERG Inhibition:Low Risk.
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Target Identification & Docking Workflows
The mechanism of action involves a "Trojan Horse" strategy. The molecule is a prodrug.

The Activation Pathway (Bioactivation)
The prodrug must first bind to the bacterial enzyme EthA (a monooxygenase) to be converted

into the S-oxide.

Target:Mycobacterium tuberculosis EthA (PDB ID: 3TP0).

Docking Protocol:

Grid Generation: Centered on the FAD cofactor binding site.

Algorithm: AutoDock Vina / Glide SP.

Key Interaction: The Pyridine Nitrogen must H-bond with His354 or similar residues to

orient the Sulfur toward the FAD isoalloxazine ring for oxidation.

The Ultimate Target (Inhibition)
Once oxidized, the intermediate reacts with NAD+ to form an adduct. This adduct inhibits InhA

(Enoyl-ACP reductase), blocking cell wall synthesis.

Target:M. tuberculosis InhA (PDB ID: 2H7M).

Simulation Strategy: We do not dock the parent 2-Chloropyridine-4-carbothioamide here.

Instead, we generate the NAD-adduct structurein silico and dock that large complex into the

InhA active site.

Visualizations
In Silico Prediction Workflow
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Figure 1: The computational pipeline used to profile the physicochemical and biological activity

of the target compound.
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Figure 2: The bioactivation cascade. The 2-Chloro derivative must undergo S-oxidation by EthA

to form the active NAD-adduct inhibitor.

Experimental Validation Roadmap
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To validate these in silico predictions, the following laboratory protocols are recommended:

Synthesis: Thionation of 2-chloropyridine-4-carboxamide using Lawesson’s reagent.

Metabolic Stability Assay: Incubate compound with recombinant EthA and monitor S-oxide

formation via LC-MS/MS.

Success Metric: Slower conversion rate than Ethionamide (indicating reduced toxicity

potential).

Whole-Cell Activity: Alamar Blue assay (MABA) against M. tuberculosis H37Rv.

Success Metric: MIC < 1.0 µg/mL.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2112707
https://pmc.ncbi.nlm.nih.gov/articles/PMC6008493/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6008493/
https://www.researchgate.net/publication/335249853_In-silico_Designing_Synthesis_SAR_and_Microbiological_Evaluation_of_Novel_Amide_Derivatives_of_2-3-methylbenzobthiophen-6-yl-1-_3-nitrophenyl-1H-benzodimidazole-5-carboxylic_Acid
https://pubmed.ncbi.nlm.nih.gov/6175259/
https://pubmed.ncbi.nlm.nih.gov/6175259/
https://www.benchchem.com/product/b1369712/docs#comprehensive-in-silico-profiling-of-2-chloropyridine-4-carbothioamide
https://www.benchchem.com/product/b1369712/docs#comprehensive-in-silico-profiling-of-2-chloropyridine-4-carbothioamide
https://www.benchchem.com/product/b1369712/docs#comprehensive-in-silico-profiling-of-2-chloropyridine-4-carbothioamide
https://www.benchchem.com/product/b1369712/docs#comprehensive-in-silico-profiling-of-2-chloropyridine-4-carbothioamide
https://www.benchchem.com/product/b1369712?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369712?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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